molecular formula C11H14F2O B13520735 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13520735
M. Wt: 200.22 g/mol
InChI Key: NFQASSJENNOZET-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol (CAS: 1369818-69-8) is a fluorinated tertiary alcohol characterized by a difluorophenyl group attached to a 2,2-dimethylpropanol backbone. This compound has been classified as a discontinued product, as noted in a 2025 report by CymitQuimica, though specific reasons for discontinuation (e.g., stability, safety, or synthesis challenges) remain undisclosed .

Properties

Molecular Formula

C11H14F2O

Molecular Weight

200.22 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14F2O/c1-11(2,7-14)6-8-4-3-5-9(12)10(8)13/h3-5,14H,6-7H2,1-2H3

InChI Key

NFQASSJENNOZET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C(=CC=C1)F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,3-difluorobenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, where 2,3-difluorobenzene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with 2,2-dimethylpropanal to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 3-(2,3-Difluorophenyl)-2,2-dimethylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, applications, and analytical methods, derived from the provided evidence:

Compound Name Structure/Key Features Physical/Chemical Properties Applications/Analysis References
3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol Difluorophenyl group; 2,2-dimethylpropanol backbone Discontinued status; no explicit data on stability or reactivity Potential precursor or intermediate in discontinued syntheses
2-(2,4-Difluorophenyl)-2,3-dihydroxypropyl-1H-1,2,4-triazole (Impurity V) Difluorophenyl group; triazole and dihydroxypropyl substituents Detected via HPLC; likely polar due to hydroxyl and triazole groups Impurity in fluconazole generics; highlights role of difluorophenyl in degradation pathways
Z-2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-ol (Impurity VI) Difluorophenyl group; propenol and triazole substituents HPLC analysis; conjugated double bond may influence stability Degradation product in fluconazole synthesis
3-(Diethylamino)-2,2-dimethylpropan-1-ol Diethylamino group; 2,2-dimethylpropanol backbone (non-fluorinated analog) Density: 0.875 g/cm³; Flash point: 73.9 °C; Molar mass: 159.27 g/mol Industrial/laboratory use; highlights steric effects of branched alcohols
2,2-Dimethyl-3-(3-tolyl)propan-1-ol Tolyl group (methyl-substituted phenyl); 2,2-dimethylpropanol backbone Regulated by IFRA for fragrance safety; acceptable use levels defined in 12 product categories Fragrance ingredient; contrasts with fluorinated analogs in regulatory status
1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol Fluoropropanol backbone; piperidine ring with dimethyl substituents Molar mass: 189.28 g/mol (C10H20FNO); fluorine enhances polarity Pharmaceutical intermediate; demonstrates fluorine’s role in bioactivity

Key Comparative Insights

Impact of Fluorination: Fluorinated analogs (e.g., Impurity V, VI) exhibit higher polarity compared to non-fluorinated compounds like 3-(Diethylamino)-2,2-dimethylpropan-1-ol, which has a lower molar mass (159.27 g/mol) . Fluorine atoms likely increase boiling points and reduce volatility, though explicit data for this compound are lacking.

Structural Complexity and Applications :

  • Compounds like the SNAP series () incorporate difluorophenyl groups into complex heterocycles (e.g., pyrimidinecarboxylates), enabling pharmacological activity as MCHR1 antagonists . In contrast, this compound’s simpler structure suggests use as an intermediate rather than a drug candidate.

Analytical Methods :

  • HPLC is widely used to detect fluorinated impurities (e.g., in fluconazole generics), underscoring the importance of chromatographic techniques for quality control in fluorinated compounds .

Regulatory and Safety Considerations :

  • While 2,2-Dimethyl-3-(3-tolyl)propan-1-ol has defined safety guidelines per IFRA , the discontinuation of this compound may reflect unresolved stability or toxicity issues.

Notes

  • Discontinuation Rationale: The discontinuation of this compound () may stem from challenges in synthesis, stability, or safety, contrasting with structurally simpler analogs like 3-(Diethylamino)-2,2-dimethylpropan-1-ol, which remains in use .
  • Handling Precautions: While specific data for the target compound are unavailable, analogs such as 3-(Diethylamino)-2,2-dimethylpropan-1-ol require PPE (e.g., chemical-resistant gloves, respirators) due to flammability (flash point: 73.9 °C) . Similar precautions are advised for fluorinated analogs.
  • Research Gaps : Direct data on the target compound’s reactivity, solubility, and bioactivity are absent, highlighting the need for further studies on discontinued fluorinated alcohols.

Biological Activity

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H14F2O
Molecular Weight200.22 g/mol
IUPAC NameThis compound
InChI KeyNFQASSJENNOZET-UHFFFAOYSA-N

The compound features a difluorophenyl group that contributes to its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific biomolecules, such as enzymes and receptors. The difluorophenyl moiety may enhance binding affinity to target proteins, influencing their activity. This interaction could lead to various physiological effects depending on the context of use.

Case Studies and Research Findings

  • Antimicrobial Studies : A study on related fluorinated compounds found that they exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of fluorine atoms was noted to enhance lipophilicity, improving membrane penetration .
  • Anticancer Research : Research has shown that similar difluorophenyl compounds can induce apoptosis in cancer cell lines. For instance, a study reported that a structurally analogous compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering cell death mechanisms .
  • Enzyme Interaction Studies : Investigations into enzyme kinetics revealed that fluorinated alcohols can modulate enzyme activity. A study indicated that such compounds could serve as competitive inhibitors for key metabolic enzymes .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

CompoundBiological Activity
2,3-Difluorophenylacetic acidAntiinflammatory properties
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-olAnticancer and antimicrobial
3-(Trifluoromethylphenyl)-alcoholEnzyme inhibition

These comparisons suggest that the presence of fluorinated groups can significantly influence the biological properties of related compounds.

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